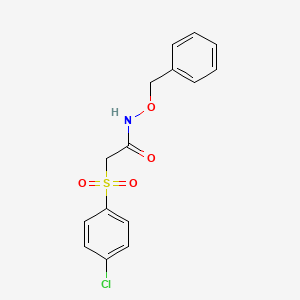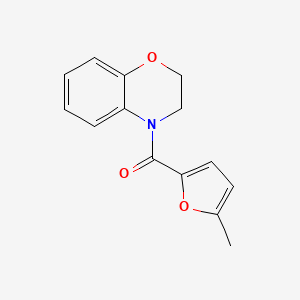
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, also known as DOCA, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This molecule is a derivative of oxetane and has a unique structure that makes it a valuable tool for research. In
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can act as a ligand and coordinate with metal ions, which can lead to changes in the electronic and steric properties of the metal center. This can result in changes in the reactivity and selectivity of the metal center, which can be exploited in various reactions.
Biochemical and Physiological Effects
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been shown to have some biochemical and physiological effects, although its exact mechanism of action is not fully understood. It has been reported to have anti-inflammatory and anti-tumor activities. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, and its ability to act as a chiral auxiliary in asymmetric synthesis. However, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is a highly reactive compound and requires careful handling to avoid decomposition. It is also sensitive to air and moisture, which can lead to degradation.
Future Directions
There are several future directions for the research on 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid. One area of interest is the development of new methods for the synthesis of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid and its derivatives. Another area of interest is the exploration of the biochemical and physiological effects of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid as a chiral auxiliary in asymmetric synthesis could be further explored to develop new and efficient methods for the synthesis of chiral compounds.
Conclusion
In conclusion, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid is a unique and valuable compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been shown to have some biochemical and physiological effects, although more research is needed to fully understand its mechanism of action. Despite its advantages, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid requires careful handling due to its high reactivity and sensitivity to air and moisture. There are several future directions for the research on 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid, including the development of new methods for its synthesis and the exploration of its biochemical and physiological effects.
Synthesis Methods
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid can be synthesized by several methods, including the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and ethyl chloroformate in the presence of a base. Another method involves the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and phosgene in the presence of a tertiary amine. Both methods result in the formation of 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid with high yield and purity.
Scientific Research Applications
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has also been used as a reagent in organic synthesis, such as in the preparation of lactones and lactams. In addition, 2,2-Dimethyl-4-oxooxetane-3-carboxylic acid has been used as a chiral auxiliary in asymmetric synthesis, which has led to the discovery of new and efficient methods for the synthesis of chiral compounds.
properties
IUPAC Name |
2,2-dimethyl-4-oxooxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)3(4(7)8)5(9)10-6/h3H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZMBWLQWCDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)



![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)

![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)




